1-Amino-3-(3,4-dimethoxyphenyl)-2-butene
Description
1-Amino-3-(3,4-dimethoxyphenyl)-2-butene is a substituted butene derivative featuring a 3,4-dimethoxyphenyl group at position 3 and an amino group at position 1 of the butene backbone.
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)but-2-en-1-amine |
InChI |
InChI=1S/C12H17NO2/c1-9(6-7-13)10-4-5-11(14-2)12(8-10)15-3/h4-6,8H,7,13H2,1-3H3 |
InChI Key |
XGEBWMKUVLZSHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCN)C1=CC(=C(C=C1)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
(E)-4-(3,4-Dimethoxyphenyl)but-3-en-1-ol (Compound 7 in )
- Structure: Contains a hydroxyl group instead of an amino group at position 1.
- However, increased basicity could alter binding affinity to molecular targets like kinases or DNA methyltransferases .
trans/cis-3-(3,4-Dimethoxyphenyl)-4-styrylcyclohexenes (Compounds 8 and 9 in )
- Structure : Dimeric styrylcyclohexenes with 3,4-dimethoxyphenyl groups.
- Bioactivity : Both isomers showed potent cytotoxicity (IC₅₀ < 10 μM) across multiple cancer cell lines. Their activity is attributed to π-π stacking interactions with cellular targets facilitated by the planar styryl moiety .
Neurotrophic Activity of 3,4-Dimethoxyphenyl Derivatives
Compounds isolated from Z. montanum (e.g., trans- and cis-3-(3,4-dimethoxyphenyl)-4-styrylcyclohexenes) were evaluated for neurotrophic effects in PC12 cells and rat cortical neurons. The amino group in the target compound could further modulate these interactions by altering charge distribution or hydrogen-bonding patterns .
Metabolic Stability and Pharmacokinetics
Curcumin analogs with 3,4-dimethoxyphenyl groups (e.g., TMC and DMCHC in ) were modified to block metabolic sites (phenolic and C4 methylene groups), improving stability. However, these compounds still exhibit low oral bioavailability due to rapid metabolism .
Chemical Reactivity in Alkaline Conditions
Lignin model compounds with β-O-4 bonds (e.g., 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol) undergo cleavage under mild alkaline conditions due to dissociation of α-hydroxy groups .
- Amino Group Stability: The amino group in the target compound may resist alkaline cleavage but could undergo nucleophilic substitution or oxidation under acidic conditions, differentiating its reactivity from ether-linked analogs .
Data Table: Key Properties of Structural Analogs
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